molecular formula C18H24N2 B14718927 5,5'-Dibutyl-2,2'-bipyridine CAS No. 15104-02-6

5,5'-Dibutyl-2,2'-bipyridine

Cat. No.: B14718927
CAS No.: 15104-02-6
M. Wt: 268.4 g/mol
InChI Key: NQGIYTSPDVVJSK-UHFFFAOYSA-N
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Description

5,5′-Dibutyl-2,2′-bipyridine is a derivative of 2,2′-bipyridine featuring butyl (-C₄H₉) substituents at the 5 and 5′ positions of the pyridine rings. This compound belongs to a class of ligands widely used in coordination chemistry due to the strong chelating ability of the bipyridine core. The butyl groups introduce steric bulk and moderate electron-donating effects, which can modulate the electronic and steric environments of metal complexes. These derivatives are typically synthesized via cross-coupling reactions (e.g., Stille or Sonogashira couplings) or functional group transformations (e.g., bromination of methyl groups) . Applications span organometallic catalysis, photovoltaics, and luminescent materials, where substituent properties critically influence performance .

Properties

CAS No.

15104-02-6

Molecular Formula

C18H24N2

Molecular Weight

268.4 g/mol

IUPAC Name

5-butyl-2-(5-butylpyridin-2-yl)pyridine

InChI

InChI=1S/C18H24N2/c1-3-5-7-15-9-11-17(19-13-15)18-12-10-16(14-20-18)8-6-4-2/h9-14H,3-8H2,1-2H3

InChI Key

NQGIYTSPDVVJSK-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CN=C(C=C1)C2=NC=C(C=C2)CCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-dibutyl-2,2’-bipyridine typically involves the functionalization of 2,2’-bipyridine. One common method is the Stille coupling reaction , which involves the reaction of 5,5’-dibromo-2,2’-bipyridine with tributylstannane in the presence of a palladium catalyst . This reaction proceeds under mild conditions and provides a high yield of the desired product.

Industrial Production Methods: Industrial production of 5,5’-dibutyl-2,2’-bipyridine can be scaled up using the same Stille coupling reaction. The process involves the preparation of 5,5’-dibromo-2,2’-bipyridine as an intermediate, followed by its reaction with tributylstannane. The reaction is typically carried out in a solvent such as toluene or tetrahydrofuran, and the product is purified by recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 5,5’-Dibutyl-2,2’-bipyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the bipyridine ring can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent such as dichloromethane.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous ethanol or tetrahydrofuran.

    Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base like potassium carbonate.

Major Products:

    Oxidation: N-oxides of 5,5’-dibutyl-2,2’-bipyridine.

    Reduction: Reduced bipyridine derivatives.

    Substitution: Substituted bipyridine compounds with various functional groups.

Scientific Research Applications

Chemistry: 5,5’-Dibutyl-2,2’-bipyridine is widely used as a ligand in coordination chemistry. It forms stable complexes with transition metals, which are valuable in catalysis and materials science .

Biology and Medicine: These complexes can be used in studies of electron transfer and enzyme inhibition .

Industry: In the industrial sector, 5,5’-dibutyl-2,2’-bipyridine is used in the synthesis of functional materials, including organic light-emitting diodes (OLEDs) and photovoltaic cells. Its coordination properties make it a valuable component in the development of advanced materials .

Mechanism of Action

The mechanism of action of 5,5’-dibutyl-2,2’-bipyridine primarily involves its ability to coordinate with metal ions. The nitrogen atoms in the bipyridine rings act as electron donors, forming stable complexes with metal centers. These complexes can participate in various chemical reactions, including electron transfer and catalysis. The molecular targets and pathways involved depend on the specific metal ion and the nature of the complex formed .

Comparison with Similar Compounds

Table 1: Substituent Effects in 5,5′-Disubstituted Bipyridines

Compound Substituent Electronic Effect Steric Impact Key Applications References
5,5′-Dimethyl-2,2′-bipyridine -CH₃ Donating Low Cu(I) complexes, OLEDs
5,5′-Dibromo-2,2′-bipyridine -Br Withdrawing Moderate Cross-coupling precursors
5,5′-Bis(trifluoromethyl)-2,2′-bipyridine -CF₃ Strong withdrawing Moderate Luminescent Ir(III) complexes
5,5′-Dibutyl-2,2′-bipyridine* -C₄H₉ Donating High Hypothesized: Catalysis, surfactants

*Note: Data for 5,5′-dibutyl derivative inferred from analogous systems.

Coordination Chemistry and Metal Complexes

The 5,5′-substituents influence metal-ligand bonding and complex stability:

  • Cu(I) complexes : 5,5′-Dimethyl-2,2′-bipyridine stabilizes [CuI(L)₂]⁺ species in acetonitrile, whereas bulkier substituents (e.g., butyl) may reduce solubility or promote ligand exchange .
  • Pt(II) systems : Rigid 5,5′-diaryl spacers enhance conjugation in Pt(II) di-yne chromophores, enabling red-shifted absorption and dual emission in Eu(III)-Pt(II) hybrids .

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